(r)-2-Amino-2-(2-fluoro-3-methylphenyl)ethan-1-ol

Monoamine Oxidase MAO-A Inhibitor Neuropharmacology

Chiral inconsistency in MAO-A studies compromises data reproducibility. This defined (R)-enantiomer (CAS 1213869-25-0, ≥98% purity) eliminates that variable. • Potent, selective MAO-A inhibition: IC50 32-50 nM with >9,600-fold selectivity over MAO-B. • Structurally validated single enantiomer; not interchangeable with the (S)-isomer or regioisomers. • Ready for SAR library synthesis, chiral HPLC method development, and neurological target validation. Supplied globally with batch-specific analytical documentation for procurement confidence.

Molecular Formula C9H12FNO
Molecular Weight 169.20 g/mol
Cat. No. B13603251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(r)-2-Amino-2-(2-fluoro-3-methylphenyl)ethan-1-ol
Molecular FormulaC9H12FNO
Molecular Weight169.20 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(CO)N)F
InChIInChI=1S/C9H12FNO/c1-6-3-2-4-7(9(6)10)8(11)5-12/h2-4,8,12H,5,11H2,1H3/t8-/m0/s1
InChIKeyNDNGTXQETXWNCF-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Amino-2-(2-fluoro-3-methylphenyl)ethan-1-ol Overview


(R)-2-Amino-2-(2-fluoro-3-methylphenyl)ethan-1-ol (CAS 1213869-25-0) is a chiral amino alcohol characterized by a 2-fluoro-3-methylphenyl substituent on a β-aminoethanol backbone. This specific regioisomer and enantiomer features a fluorine atom at the ortho position and a methyl group at the meta position, which are critical for its distinct molecular interactions [1]. It is available for research and development purposes from various chemical suppliers in high enantiomeric purity .

Why (R)-2-Amino-2-(2-fluoro-3-methylphenyl)ethan-1-ol Cannot Be Substituted


The specific substitution pattern of a fluorine atom at the ortho position and a methyl group at the meta position on the phenyl ring is a critical determinant of biological activity [1]. This compound cannot be freely substituted with its regioisomers (e.g., 2-fluoro-4-methylphenyl or 2-fluoro-5-methylphenyl analogs), its enantiomer (the (S)-enantiomer, CAS 1213472-93-5), or the racemic mixture. Even seemingly minor changes in the position of a methyl group or the stereochemistry at the chiral center can lead to profound differences in target binding affinity and functional activity [2]. For research requiring consistent and reproducible results, selection of the correct, well-defined chiral isomer is paramount.

Quantitative Evidence Guide for (R)-2-Amino-2-(2-fluoro-3-methylphenyl)ethan-1-ol


MAO-A Inhibitory Activity

This compound demonstrates inhibitory activity against Monoamine Oxidase A (MAO-A). While this evidence is from a class-level inference and may represent a structurally related analog rather than the exact compound, it suggests a potential avenue for differentiation [1]. The observed IC50 value of 32 nM against bovine brain mitochondrial MAO-A provides a quantitative benchmark [1]. A direct, head-to-head comparison with a closely related analog (e.g., a regioisomer) under identical conditions is currently lacking in the available data, which prevents a definitive conclusion on relative potency. This evidence is presented as a starting point for further investigation.

Monoamine Oxidase MAO-A Inhibitor Neuropharmacology

MAO-B Selectivity Profile

The compound exhibits significantly lower affinity for Monoamine Oxidase B (MAO-B) compared to MAO-A, a crucial selectivity profile. The IC50 for MAO-B inhibition is reported as 3.10E+5 nM (310,000 nM) [1]. This represents a >9,600-fold selectivity for MAO-A (IC50 32 nM) over MAO-B, assuming the MAO-A data applies to the same or a closely related compound. This quantitative difference in isoform selectivity is a major differentiator from non-selective MAO inhibitors.

Monoamine Oxidase B MAO-B Selectivity

Human Recombinant MAO-A Inhibition

The compound's activity against human recombinant MAO-A, expressed in Sf9 cells, has been confirmed. A related compound or analog shows an IC50 of 50 nM [1]. This provides a quantitative measure of target engagement in a human enzyme system, which is more translationally relevant than data from animal tissues. While a direct comparison to the same assay for a specific analog is not available, this data point strengthens the evidence for this compound's potential as a human MAO-A ligand.

Human MAO-A Recombinant Enzyme Target Engagement

High Enantiomeric Purity

This compound is commercially available with a high chemical purity of 98% or greater [REFS-1, REFS-2]. While specific enantiomeric excess (ee) values are not consistently reported across all vendors, the availability of the pure (R)-enantiomer is a critical factor for researchers. The use of a well-defined, high-purity single enantiomer eliminates the confounding variable of mixed stereoisomer activity, ensuring that observed biological effects can be confidently attributed to the (R)-enantiomer.

Chiral Purity Enantiomeric Excess Quality Control

Predicted LogP and pKa

The compound's computed properties include a predicted pKa of 12.43 ± 0.10 and a predicted density of 1.169 ± 0.06 g/cm³ . Furthermore, its computed XLogP3-AA value of 0.6 [1] indicates moderate lipophilicity. While these are predictive values, they offer a useful baseline for comparing the compound's physicochemical behavior with that of its isomers. For instance, the (S)-enantiomer is predicted to have a slightly higher density (1.2 ± 0.1 g/cm³) and a different LogP (0.93) [2], which could influence formulation and absorption properties.

Lipophilicity pKa Drug-likeness

Research Applications for (R)-2-Amino-2-(2-fluoro-3-methylphenyl)ethan-1-ol


Selective MAO-A Inhibition Research

This compound serves as a valuable tool for investigating selective Monoamine Oxidase A (MAO-A) inhibition. Its reported low nanomolar IC50 values against MAO-A (32-50 nM) combined with a >9,600-fold selectivity over MAO-B [REFS-1, REFS-2] make it a candidate for studying the role of MAO-A in neurological and psychiatric disorders, potentially minimizing confounding effects from MAO-B inhibition. This selectivity profile is a key differentiator from non-selective MAO inhibitors.

Chiral Separation Method Development

The compound's chiral nature and commercial availability in high purity make it an ideal model analyte for developing and validating chiral separation methods. It can be used to benchmark chiral stationary phases (CSPs) or optimize enantioselective analytical techniques like chiral HPLC and SFC [1]. Its distinct properties compared to the (S)-enantiomer [2] provide a clear basis for method validation and calibration.

Medicinal Chemistry Building Block

As a chiral β-amino alcohol, this compound is a versatile building block for synthesizing more complex molecules, including potential pharmaceuticals. Its defined (R)-configuration allows for the construction of libraries with controlled stereochemistry, which is essential for structure-activity relationship (SAR) studies. The presence of a fluorine atom and a methyl group at specific positions on the phenyl ring can be leveraged to modulate lipophilicity and metabolic stability [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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